molecular formula C13H14N2O4 B588556 DMABA NHS Ester CAS No. 58068-85-2

DMABA NHS Ester

Cat. No. B588556
CAS RN: 58068-85-2
M. Wt: 262.265
InChI Key: FNGFZOAQGYOQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMABA NHS Ester is a reagent that can chemically react with the primary amine groups of the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE). Through precursor ion scanning, all PE subclasses labeled with DMABA can be detected . It can be used in combination with isotope-labeled compounds such as DMABA-d6 NHS ester, DMABA-d10 NHS ester, and DMABA-d4 NHS ester to observe changes in the distribution of PE lipids and the formation of novel PE lipid products .


Molecular Structure Analysis

The molecular weight of DMABA NHS Ester is 262.26, and its formula is C13H14N2O4 . The SMILES representation of its structure is O=C(N1OC(C2=CC=C(C=C2)N(C)C)=O)CCC1=O .


Chemical Reactions Analysis

DMABA NHS Ester reacts with the primary amine groups of the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE) . This reaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids .


Physical And Chemical Properties Analysis

DMABA NHS Ester is a crystalline solid . It is soluble in DMF and DMSO at 20 mg/ml, but insoluble in ethanol and PBS (pH 7.2) . Its maximum wavelength (λmax) is 235,323 nm .

Scientific Research Applications

Mass Spectrometry in Lipidomics

DMABA NHS Ester is extensively used in lipidomics to enhance the detection of phosphatidylethanolamine (PE) lipids via mass spectrometry. It reacts with the primary amine group of PE lipids, facilitating the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids .

Study of Lipid Oxidation

Researchers employ DMABA NHS Ester to study the oxidation of PE lipids, which is linked to various human diseases. The reagent is used to observe changes in PE lipid abundance before and after radical oxidation, providing insights into lipid peroxidation processes .

Biochemical Pathway Analysis

In the field of biochemistry, DMABA NHS Ester aids in the analysis of biochemical pathways involving fatty acid synthesis. It helps in the identification and quantification of polyunsaturated fatty acyl (PUFA) groups within cell membranes .

Cell Membrane Composition Studies

DMABA NHS Ester is pivotal in studying the composition of cell membranes. It allows for the characterization of PE lipids, which are significant components of cell membranes, thereby contributing to our understanding of membrane dynamics .

Differential Labeling in Lipid Research

The compound is used for differential labeling in lipid research. By reacting with PE lipids, it enables the detection of phosphatidylethanolamine subclasses in biological samples, which is crucial for understanding lipid function and metabolism .

Development of Lipid Derivatives

DMABA NHS Ester is instrumental in the development of lipid derivatives. It is used to create PE derivatives where all subclasses and potentially oxidized products can be universally detected using a common precursor ion in positive ion mode by Mass Spectrometry .

Pharmaceutical Development

In pharmaceutical development, DMABA NHS Ester is used to study lipid roles in health and disease. It supports the development of lipid-based pharmaceuticals by enabling the precise detection and analysis of lipid components .

Lipid Standards for Quality Control

Lastly, DMABA NHS Ester serves as a marker for the detection of PE lipids in the creation of high-purity lipid standards. These standards are essential for quality control in lipid production and research .

Mechanism of Action

Target of Action

The primary target of DMABA NHS Ester is the major phospholipid component of the cell membrane, Phosphatidylethanolamine (PE) lipids . PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl (PUFA) groups .

Mode of Action

DMABA NHS Ester chemically reacts with the primary amine groups of PE lipids . This interaction facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .

Biochemical Pathways

The reaction of DMABA NHS Ester with PE lipids affects the biochemical pathways of fatty acid synthesis. Oxidation of these phospholipids may be linked to various human diseases . The use of DMABA NHS Ester in combination with isotope-labeled compounds allows for the observation of changes in the distribution of PE lipids and the formation of novel PE lipid products .

Pharmacokinetics

Its solubility in various solvents such as dmf and dmso has been reported , which could potentially impact its bioavailability.

Result of Action

The result of DMABA NHS Ester’s action is the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise . It has been used to study relative changes in PE lipid abundance before and after radical oxidation .

Action Environment

The action environment of DMABA NHS Ester is primarily the cell membrane where it interacts with PE lipids It is known that the compound is stable for at least 4 years when stored at -20°c .

Safety and Hazards

DMABA NHS Ester may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . The toxicological properties have not been thoroughly investigated .

Relevant Papers The paper by Zemski Berry KA, et al., titled “Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids” discusses the use of DMABA NHS Ester .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGFZOAQGYOQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746869
Record name 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DMABA NHS Ester

CAS RN

58068-85-2
Record name 1-{[4-(Dimethylamino)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does the DMABA NHS ester reagent interact with its target, glycerophosphoethanolamine (PE) lipids, and what are the downstream effects of this interaction?

A1: The DMABA NHS ester reagent reacts with the primary amine group of PE lipids to form a stable amide bond. [] This derivatization allows for the detection of various PE subclasses (diacyl, ether, and plasmalogen) through a common precursor ion scan during mass spectrometry analysis. [] Essentially, the derivatization tags the PE lipids, making them easier to identify and quantify within complex biological samples.

Q2: Can you elaborate on the analytical advantages of using DMABA NHS esters for studying PE lipids?

A2: The research highlights several advantages:

  • Universal Scan: DMABA labeling enables a single precursor ion scan to detect various PE subclasses, simplifying analysis. []
  • Differential Labeling: The availability of four deuterium-enriched forms (D(0), D(4), D(6), D(10)) allows for simultaneous analysis of multiple samples, improving throughput and accuracy. []
  • Internal Standard: Each deuterated form can act as an internal standard for its corresponding unlabeled PE lipid, enabling more accurate quantification. []

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